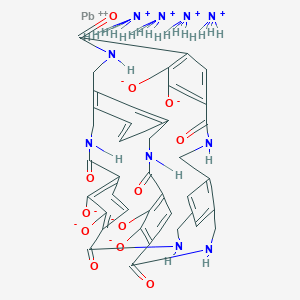

Hexalactam-lead

Description

Background and Significance of Macrocyclic Lactam Ligands in Coordination Chemistry

Macrocyclic ligands are cyclic molecules containing nine or more atoms, including at least three donor atoms, that can bind to a metal center. Their significance in coordination chemistry is largely defined by the macrocyclic effect , a phenomenon where macrocyclic ligands form substantially more stable complexes with metal ions compared to their analogous acyclic (non-cyclic) counterparts. nih.gov This enhanced stability arises from a combination of favorable enthalpic and entropic factors due to the pre-organized nature of the ligand's donor atoms, which minimizes the entropic penalty upon complexation. nih.gov

Lactams, which are cyclic amides, are a noteworthy class of functional groups incorporated into macrocyclic frameworks. The amide group offers two potential donor sites: the carbonyl oxygen and the nitrogen atom. The carbonyl oxygen, being an intermediate Lewis base, is a particularly effective donor for intermediate Lewis acids like the lead(II) (Pb²⁺) ion. nih.gov The incorporation of multiple lactam units into a single macrocyclic ring creates a polydentate ligand capable of encapsulating a metal ion within its central cavity. The size of this cavity and the flexibility of the macrocyclic ring can be tailored to achieve selective binding for specific metal ions, making these ligands valuable for applications ranging from sensing to the development of therapeutic agents. rasayanjournal.co.in

Defining the Hexalactam Ligand in Hexalactam-Lead Systems: A Macrocyclic Perspective

A hexalactam ligand is defined from a structural standpoint as a macrocycle that contains six lactam (cyclic amide) units within its ring structure. While specific, well-documented examples of a simple "hexalactam" ring complexed with lead are not prevalent in the literature, the principles of macrocyclic chemistry allow for a clear conceptualization of such a system. The six carbonyl oxygen atoms of the lactam groups would constitute the primary donor sites, creating a potentially rich coordination environment for a metal ion.

Overview of Lead(II) Coordination Chemistry within Supramolecular Frameworks

The coordination chemistry of the lead(II) ion is remarkably diverse and complex, largely due to its electronic configuration, [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁰. nih.gov The presence of the 6s² lone pair of electrons is a defining feature that profoundly influences the geometry of its complexes. researchgate.netnih.gov This leads to two primary types of coordination geometries:

Hemidirected: In these complexes, the ligand atoms are arranged on only one side of the lead ion, leaving a noticeable gap in the coordination sphere. nih.govacs.org This gap is occupied by the stereochemically active lone pair of electrons. researchgate.net Hemidirected geometries are common for lead(II) and result in distorted coordination polyhedra. nih.govacs.org

Holodirected: In this arrangement, the ligands are distributed symmetrically around the central lead ion, and the lone pair is considered stereochemically inactive, occupying a spherical s-orbital. nih.govacs.org This results in more regular geometries, such as octahedral. acs.org

The choice between a hemidirected and holodirected structure depends on the nature of the ligands and the coordination number. nih.govacs.org Lead(II) exhibits a wide range of coordination numbers, typically from four to eight, but can be as high as ten. researchgate.netresearchgate.net This flexibility allows Pb²⁺ to form a vast array of supramolecular structures, including one-dimensional chains, two-dimensional sheets, and complex three-dimensional frameworks. rsc.orgnih.gov These extended architectures are often held together by bridging ligands or secondary interactions, showcasing the ion's role as a versatile node in constructing intricate supramolecular assemblies. nih.gov

Detailed Research Findings

While data for a specific "this compound" complex is not available, the following tables present detailed findings for various relevant lead(II) coordination complexes. This information illustrates the characteristic coordination numbers, geometries, and bond lengths that would be anticipated in such a system.

Table 1: Selected Lead(II) Coordination Complexes and Their Structural Features

| Complex | Coordination Number | Geometry Description | Key Ligands | Source(s) |

| [Pb(BPY)(5-CTPC)₂] | 6 | Hemidirected | 2,2′-bipyridine, 5-chlorothiophen-2-carboxylate | nih.gov |

| [Pb(4-BPY)(5-CTPC)₂] | 6 | Hemidirected | 4,4′-dimethyl-2,2′-bipyridine, 5-chlorothiophen-2-carboxylate | nih.gov |

| PbL²₂ | 8 | Cubic Polyhedron (Holodirected) | N,N'-bis(2-aminobenzyl)-4,13-diaza-18-crown-6 | nih.govacs.org |

| [Pb(L³-H)]⁺ | 7 | Asymmetric/Hemidirected | N,N'-bis[(2-salicylaldimino)benzyl]-4,13-diaza-18-crown-6 | nih.govacs.org |

| [Pb(phen)₂[B₁₀H₉O(CH₂)₂O(CH₂)₂N₃]] | - | Mononuclear Complex | 1,10-phenanthroline, Substituted closo-decaborate | mdpi.com |

| [Pb₂(phen)₄(NO₃)₂[B₁₀H₉O(CH₂)₅N₃]] | - | Binuclear Complex | 1,10-phenanthroline, Substituted closo-decaborate | mdpi.com |

| [Pb(2MeOBz)₂(H₂O)]ₙ | - | 1D Coordination Polymer | 2-methoxybenzoate, Aqua | mdpi.com |

Table 2: Representative Bond Distances in Lead(II) Complexes (Ångströms)

| Complex | Pb-O Bond Lengths (Å) | Pb-N Bond Lengths (Å) | Source(s) |

| [Pb(BPY)(5-CTPC)₂] | 2.532 – 2.624 | 2.481, 2.595 | nih.gov |

| [Pb(4-BPY)(5-CTPC)₂] | 2.347 – 3.019 | 2.593, 2.626 | nih.gov |

| Hydrated Pb²⁺ (in solution) | 2.54 | N/A | nih.govacs.org |

| [Pb(dma)₆]²⁺ (in solution) | 2.48 | N/A | nih.govacs.org |

| [Pb(dmf)₆]²⁺ (in solution) | 2.55 | N/A | nih.govacs.org |

| [Pb(2MeOBz)₂(H₂O)]ₙ | 2.42 – 2.72 | N/A | mdpi.com |

Data presented is illustrative of Pb(II) coordination environments and is not from a direct this compound complex.

Properties

CAS No. |

130343-58-7 |

|---|---|

Molecular Formula |

C42H46N10O12Pb |

Molecular Weight |

1090 g/mol |

IUPAC Name |

tetraazanium;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate;lead(2+) |

InChI |

InChI=1S/C42H36N6O12.4H3N.Pb/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);4*1H3;/q;;;;;+2/p-2 |

InChI Key |

NFHVBNDVYFOROW-UHFFFAOYSA-L |

SMILES |

C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |

Canonical SMILES |

C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |

Other CAS No. |

130343-58-7 |

Synonyms |

hexalactam-lead tricatechol hexalactam-lead(II) complex |

Origin of Product |

United States |

Structural Characterization of Hexalactam Lead Complexes

Advanced Spectroscopic Techniques for Hexalactam-Lead Analysis

Spectroscopic methods provide valuable insights into the bonding, geometry, and electronic properties of this compound complexes in various states.

Mass Spectrometry (e.g., 252Cf-Plasma Desorption Mass Spectrometry, FAB Mass Spectrometry)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. ontosight.ai Specifically, techniques like 252Cf-Plasma Desorption Mass Spectrometry (252Cf-PDMS) and Fast Atom Bombardment (FAB) Mass Spectrometry have been applied to characterize metal complexes, including those involving lead and macrocyclic ligands which can include lactam units.

252Cf-PDMS utilizes energetic fission fragments from Californium-252 decay to desorb and ionize molecules from a solid sample. ontosight.aiosti.gov This technique is particularly useful for analyzing relatively large and non-volatile molecules, providing molecular weight information and fragmentation patterns that can aid in structural elucidation. osti.govcapes.gov.brnih.gov Studies on metal complexes, including those of Pb2+, have successfully employed 252Cf-PDMS to confirm the formation of complexes and provide insights into their stability. nih.gov For instance, a study on the Pb2+ complexes of a hexalactam macrocycle containing catechol donor groups utilized 252Cf-PDMS to characterize the solid samples and confirm complex formation. nih.gov

FAB Mass Spectrometry is another soft ionization technique that can be used for the analysis of polar and thermally labile compounds, including metal complexes. It involves bombarding the sample in a liquid matrix with a beam of high-energy atoms, leading to the desorption and ionization of analyte molecules. FAB-MS can provide protonated or cationized molecular ions, as well as fragment ions that offer structural details. While direct studies on this compound complexes using FAB-MS were not extensively detailed in the search results, FAB-MS has been successfully applied to characterize other metal complexes, including those with macrocyclic ligands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, Solid-State NMR, Diffusion Ordered Spectroscopy (DOSY))

NMR spectroscopy is a versatile technique that provides detailed information about the local environment of atomic nuclei within a molecule, offering insights into structure, dynamics, and interactions. dtic.mil Various NMR techniques are applicable to the study of this compound complexes.

1H NMR spectroscopy is commonly used to characterize organic ligands and their complexes. Changes in the chemical shifts and coupling patterns of proton signals upon complexation with a metal ion like lead can indicate the coordination sites and the resulting molecular conformation. While specific 1H NMR data for this compound complexes were not prominently featured, 1H NMR is a standard technique for characterizing the organic components of coordination compounds. researchgate.netnih.gov

Solid-State NMR (SSNMR) spectroscopy is particularly useful for studying the structure and dynamics of solid materials, including crystalline and amorphous complexes. americanpharmaceuticalreview.com SSNMR can provide information about the arrangement of molecules in the solid state, polymorphism, and interactions between the ligand and the metal center. americanpharmaceuticalreview.comresearchgate.net For example, SSNMR, including 15N MAS NMR, has been used to study caprolactam in the context of polymerization, providing insights into different forms and protonation states. uni-stuttgart.deacs.org While direct studies on this compound complexes using SSNMR were not explicitly found, SSNMR techniques, such as 13C and multinuclear NMR (e.g., 207Pb NMR if applicable), could provide valuable information about the solid-state structure and lead environment in such complexes. americanpharmaceuticalreview.com

Diffusion Ordered Spectroscopy (DOSY) NMR is a technique that separates NMR signals based on the diffusion coefficients of the molecules in a solution. blogspot.comresearchgate.net This allows for the analysis of mixtures and the determination of the hydrodynamic size of species in solution. researchgate.netresearchgate.net DOSY NMR can be used to confirm the formation of a complex in solution and to study its aggregation behavior. researchgate.net The diffusion coefficient of a complex is related to its size and shape, providing information about whether hexalactam and lead form discrete complexes in solution and potentially their size. researchgate.net

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present and the bonding within the complex. researchgate.netsu.sepsu.edu Changes in the vibrational frequencies and intensities of hexalactam upon coordination to lead can indicate which atoms are involved in bonding to the metal center and how the electronic structure of the ligand is affected.

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment. su.sespectroscopyonline.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light by molecular vibrations that induce a change in polarizability. su.sespectroscopyonline.com By analyzing the IR and Raman spectra of this compound complexes, it is possible to identify characteristic vibrational modes associated with the lactam carbonyl group, N-H stretching vibrations, and potentially new modes arising from the lead-ligand coordination bonds. nih.gov Studies on other metal complexes have utilized IR spectroscopy to confirm the coordination of ligands through specific functional groups, such as carbonyl or amine groups. nih.govresearchgate.netekb.eg Raman spectroscopy can provide complementary information, particularly for vibrations that are not IR-active or are weak in the IR spectrum. spectroscopyonline.comkaimosi.com

Electronic Spectroscopy (UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy involves measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique provides information about electronic transitions within the molecule and can be used to study the electronic structure and d-orbital splitting in metal complexes. researchgate.net

UV-Vis spectroscopy can be used to monitor the formation of this compound complexes in solution by observing changes in the absorption spectrum of hexalactam upon addition of lead ions. researchgate.netpharmtech.com The appearance of new absorption bands or shifts in existing bands can indicate the formation of a complex. researchgate.netresearchgate.netijcrar.com Furthermore, UV-Vis spectroscopy can be used to determine the stoichiometry of the complex formed in solution, for example, by using methods like Job's method of continuous variation. researchgate.net Studies on the complexation of lead with various organic ligands have successfully employed UV-Vis spectroscopy to characterize the resulting complexes and determine their properties. researchgate.netresearchgate.netpharmtech.comijcrar.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and coordination geometry. nih.govresearchgate.net

Single-Crystal X-ray Diffraction Analysis of this compound Complexes

Single-crystal X-ray diffraction (SCXRD) analysis is the most powerful method for obtaining detailed structural information about crystalline this compound complexes. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the complex, the electron density distribution can be determined, allowing for the precise location of each atom. nih.govresearchgate.net

Structural Elucidation and Isomerism in this compound Complexes

Structural elucidation involves determining the precise arrangement of atoms in a molecule or complex, including coordination environment and potential isomeric forms.

Determination of Coordination Number and Geometry (e.g., tetrahedral, octahedral)

The coordination number and geometry around a metal center are fundamental aspects of complex structure. In coordination chemistry, metal ions can exhibit various coordination numbers and geometries depending on the metal, its oxidation state, and the nature of the ligands. For example, oxovanadium(IV) complexes have been observed with distorted square-pyramidal coordination geometry researchgate.netscribd.com. An Iron(III) complex involving a triply bridged hexalactam structure was reported to exhibit octahedral donor geometry researchgate.net. However, specific data regarding the coordination number or geometry of lead within a complex formed with hexalactam were not found in the search results. Lead(II) is known to exhibit diverse coordination environments in its various compounds.

Investigation of Geometric and Stereoisomerism in Coordinated Structures

Coordination Chemistry and Ligand Metal Interactions in Hexalactam Lead Systems

Nature of the Hexalactam-Lead Bond

The interaction between a lead(II) ion and a hexalactam ligand would primarily involve the formation of coordinate bonds between the lead center and the donor atoms of the lactam groups. The lead(II) ion, a p-block metal, typically acts as a Lewis acid, accepting electron pairs from the ligand's Lewis base donor sites. In a lactam ring (a cyclic amide), the primary donor atom is the carbonyl oxygen, which is known to be an effective binding site for lead(II). nih.gov

The coordination environment of lead(II) is highly flexible, and the resulting complexes can be hemidirected, where the bonds are arranged on only one hemisphere of the metal ion, or holodirected, with a more symmetrical arrangement. This flexibility is due to the influence of the 6s² lone pair of electrons on the lead(II) ion, which can be stereochemically active or inactive. nih.gov In a complex with a large, flexible polydentate ligand like hexalactam, the geometry would be complex and dictated by the ligand's ability to wrap around the metal center.

The bonds formed would exhibit a significant degree of both ionic and covalent character. The attraction between the hard lead(II) cation and the hard oxygen donor atoms of the lactam would contribute to the ionic nature of the bond. However, the sharing of electrons is also substantial, giving the bond covalent characteristics. The specific bond lengths, such as the Pb-O distance, would be comparable to those observed in other lead(II) complexes with oxygen-donor ligands. For instance, in some lead complexes with ether- and boron-based ligands, Pb-O bond lengths have been measured at approximately 2.530 Å and 2.882 Å. mdpi.com

Non-Covalent Interactions within this compound Complexes

These can include:

π-π Stacking: If the hexalactam ligand contains aromatic rings within its backbone or as substituents, these could engage in π-π stacking interactions, further stabilizing the complex's three-dimensional structure.

Lead-Involved Interactions: Direct non-covalent interactions involving the lead atom are also possible. In studies of lead(II) complexes with closo-decaborate anions, interactions such as Pb···H and Pb···B have been observed. mdpi.com These demonstrate that the lead center itself can be a participant in weak bonding that influences crystal packing.

These directed interactions are fundamental in linking individual components into larger associates and clusters, ultimately defining the material's final architecture.

Chelate Ring Formation and Stability in Polydentate Hexalactam Ligands

A hexalactam ligand, by definition, is a polydentate ligand, meaning it has multiple donor atoms that can bind to a single central metal ion. fiveable.me When such a ligand binds to a metal, it forms one or more rings known as chelate rings. nih.gov The formation of these rings, a process called chelation, leads to a significant increase in the thermodynamic stability of the complex compared to analogous complexes formed with monodentate ligands. This enhanced stability is known as the chelate effect . nih.gov

In a this compound system, the ligand would envelop the lead(II) ion, with each lactam's oxygen atom potentially forming a coordinate bond. This would result in the formation of multiple chelate rings. The stability of these rings is governed by several factors:

Size of the Chelate Ring: Chelate rings containing five or six atoms (including the metal ion) are generally the most stable due to minimal ring strain. nih.gov The design of the hexalactam ligand's backbone—the chemical structure connecting the six lactam units—would determine the size of the resulting chelate rings.

Number of Chelate Rings: The stability of a complex generally increases with the number of chelate rings formed. nih.gov A hexalactam ligand could form up to five interconnected chelate rings if it binds in a hexadentate fashion, leading to a very stable complex.

The chelate effect is primarily attributed to a favorable increase in entropy upon complexation. The reaction of a hydrated lead ion with one hexalactam ligand releases multiple water molecules, leading to a net increase in the number of free particles in the system.

Table 1: Illustrative Relationship Between Number of Chelate Rings and Complex Stability Note: This table is hypothetical and for illustrative purposes only. Kf represents the formation constant.

| Complex | Ligand Type | Number of Chelate Rings | Illustrative log(Kf) | Relative Stability |

|---|---|---|---|---|

| [Pb(L)6]2+ | Monodentate Lactam (L) | 0 | 7.5 | Low |

| [Pb(L')3]2+ | Bidentate Lactam (L') | 3 | 12.8 | Medium |

| [Pb(Hexalactam)]2+ | Hexadentate Hexalactam | 5 | 18.2 | High |

Kinetic Inertness and Metal Exchange Dynamics of Lead(II) in Hexalactam Complexes

The terms kinetic lability and inertness describe the rate at which ligands in a coordination complex are substituted. libretexts.orgyoutube.com Labile complexes undergo rapid ligand exchange (typically with a half-life of less than a minute), while inert complexes exchange ligands slowly. libretexts.org

Therefore, a this compound complex, with its multiple chelate rings, would be expected to be significantly more kinetically inert than a simple lead(II) complex with monodentate lactam ligands. Metal exchange reactions, where another metal ion displaces the lead(II) from the complex, would proceed much more slowly. Studies on the exchange between lead(II)-nitrilotriacetate and copper(II) ions show that the reaction mechanism is complex, involving pathways that are dependent on pH and the concentration of the exchanging metal ion. rsc.org A similar, albeit slower, dynamic would be expected for a hexalactam complex.

Influence of Ligand Backbone and Substituent Modifications on Coordination Properties

The coordination properties of the this compound system can be precisely tuned by modifying the structure of the hexalactam ligand itself. rsc.org These modifications can be broadly categorized into steric and electronic effects.

Steric Effects: Introducing bulky substituents onto the lactam rings or the ligand backbone can create steric hindrance. This can influence the coordination geometry around the lead(II) ion, potentially preventing the ligand from achieving its maximum denticity or distorting the ideal bond angles. boisestate.edu For instance, bulky groups near the donor oxygen atoms could weaken the Pb-O bond or favor a lower coordination number.

Furthermore, modifications to the backbone that connects the lactam units will directly impact the size and conformational flexibility of the chelate rings formed, which, as discussed previously, is a critical determinant of complex stability. nih.gov Strategic ligand design allows for the fine-tuning of the complex's structure, stability, and reactivity. nih.gov

Supramolecular Chemistry and Host Guest Interactions of Hexalactam Lead Analogues

Hexalactam as a Macrocyclic Host Platform for Supramolecular Assemblies

Macrocyclic molecules are foundational to host-guest chemistry, serving as "hosts" that can encapsulate other molecules or ions, referred to as "guests." Their utility stems from a pre-organized structure featuring an internal cavity and multiple binding sites. nih.govmdpi.com A hypothetical hexalactam macrocycle, comprising a large ring containing six lactam (cyclic amide) units, represents a compelling platform for designing complex supramolecular assemblies.

The key structural features of a hexalactam that would enable it to function as a host are the repeating lactam groups. Each lactam unit offers:

A carbonyl oxygen atom, which acts as a Lewis basic site capable of coordinating to metal cations or acting as a hydrogen bond acceptor.

An amide N-H group, which can serve as a hydrogen bond donor. acs.org

These functional groups, oriented into the macrocycle's interior, create a specific binding environment. The size and conformation of the hexalactam ring would define the dimensions of the cavity, making it selective for guests of a particular size and shape. The synthesis of such large, ring-based structures can be challenging but is achievable through modern synthetic methods like ring-expansion or metal-catalyzed macrocyclization. nih.govrsc.orgnih.gov In function, a hexalactam host can be compared to other well-known macrocycles like crown ethers, which use ether oxygens to bind cations, or calixarenes, which provide a hydrophobic cavity and phenolic hydroxyl groups for interaction.

Principles of Supramolecular Assembly in Hexalactam-Derived Cages and Complexes

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. nih.gov For a hexalactam-lead system, the assembly process is governed by a combination of strong, directional coordination bonds and weaker, non-covalent forces. The "information" for this assembly is encoded in the shape, size, and binding sites of the hexalactam ligand and the coordination geometry of the lead(II) ion. taylorfrancis.com

The primary driving forces include:

Ion-Dipole Interactions: A strong, attractive force between the positively charged Pb(II) ion and the partial negative charge on the carbonyl oxygen atoms of the lactam units. This is the principal interaction that forms the primary structure of a metallosupramolecular complex.

Hydrogen Bonding: The amide N-H groups can form hydrogen bonds with suitable guest molecules or with counter-ions, further stabilizing the assembly.

Thermodynamic Factors: The formation of a stable assembly is a delicate balance between enthalpy (ΔH) and entropy (ΔS). rsc.org A favorable enthalpic contribution arises from the formation of strong metal-ligand and hydrogen bonds. A favorable entropic contribution often comes from the release of ordered solvent molecules from the surfaces of the ligand and metal ion as they bind together.

These principles dictate that hexalactam units and lead ions will not combine randomly but will "self-correct" to form the most thermodynamically stable, well-defined architecture, such as a discrete molecular cage or an extended polymeric network. rsc.org

| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Assembly |

|---|---|---|---|

| Ion-Dipole | Electrostatic attraction between the Pb(II) cation and the polar carbonyl group (C=O) of the lactam. | 50 - 200 | Primary driving force for metal-ligand coordination; directs the overall geometry. |

| Hydrogen Bond | Interaction between the amide proton (N-H) and a hydrogen bond acceptor (e.g., a guest molecule, solvent, or another host). | 10 - 40 | Provides structural reinforcement and guest selectivity. |

| Van der Waals | Weak, non-specific attractions arising from temporary fluctuations in electron density. | < 5 | Contributes to overall stability through surface contact and space-filling. |

| π-π Stacking | Attractive interaction between aromatic rings (if present as part of the hexalactam backbone). | 0 - 50 | Can direct the hierarchical assembly of individual cages into larger structures. |

Role of Metal Templating in Directing Supramolecular Assembly Pathways

Metal-ligand coordination is a powerful tool in supramolecular chemistry because the bonds are not only strong but also highly directional, allowing for the construction of complex architectures with predictable geometries. taylorfrancis.combirmingham.ac.uk In a this compound system, the lead(II) ion acts as a "template," organizing the hexalactam ligands around it in a specific manner.

The coordination chemistry of lead(II) is particularly interesting due to its 6s² lone pair of electrons, which can be stereochemically active. researchgate.net This leads to two main types of coordination geometries:

Hemidirected: The ligands are arranged on only one hemisphere of the coordination sphere, with the lone pair occupying the other half. This results in a distorted geometry. nih.govacs.orgrsc.org

Holodirected: The ligands are distributed symmetrically around the central metal ion, resulting in a more regular geometry (e.g., octahedral). This typically occurs with stronger-binding ligands or when steric crowding minimizes the influence of the lone pair. acs.org

A Pb(II) ion can accommodate a variable number of coordinating atoms, typically from 5 to 8. rsc.org By coordinating to the carbonyl oxygens of multiple hexalactam ligands, a lead ion can template the formation of a discrete, cage-like structure (e.g., a Pb₄L₂ cage, where L is a hexalactam). The final structure is a result of the interplay between the ligand's intrinsic shape and the metal's preferred coordination number and geometry. rsc.org This templating effect is crucial for overcoming the tendency to form simple polymers, instead favoring the creation of well-defined, functional host structures.

Guest Encapsulation and Molecular Recognition Phenomena by Hexalactam-Based Host Structures

Once a stable this compound cage is formed, its central cavity becomes available to encapsulate a guest molecule. This process, driven by non-covalent interactions, is known as molecular recognition and is highly specific. nih.gov The ability of a host to selectively bind a certain guest is determined by the "lock and key" principle, which relies on both geometric and electronic complementarity. nih.gov

Size and Shape Complementarity: The guest must be small enough to enter the cage's portal and large enough to have significant contact with the host's interior walls, but not so large that it causes steric strain. goettingen-research-online.deacs.org

Electronic Complementarity: The binding is strongest when the electronic properties of the guest match those of the host's cavity. For a this compound cage, the interior would be lined with N-H groups capable of donating hydrogen bonds and a ring of coordinated carbonyls, creating a polar environment. This suggests the cage would preferentially bind neutral molecules that are hydrogen bond acceptors.

The encapsulation of a guest can stabilize it, protecting it from the external environment and potentially altering its reactivity. nih.gov The strength of this binding is quantified by the association constant (Kₐ), where a higher value indicates a more stable host-guest complex.

| Guest Molecule | Key Feature | Expected Fit | Hypothetical Association Constant (Kₐ, M⁻¹) | Rationale |

|---|---|---|---|---|

| Benzene | Aromatic, non-polar | Moderate | ~10² | Fits within the cavity but has weak interactions with the polar interior. |

| Pyridine | Hydrogen bond acceptor | Good | ~10⁴ | Good size fit and forms a strong hydrogen bond with an amide N-H group. |

| 1,4-Dioxane | Dual H-bond acceptor | Excellent | >10⁵ | Optimal size and can form multiple hydrogen bonds, leading to strong, cooperative binding. |

| Adamantane | Bulky, non-polar | Poor | <10 | Guest is too large for the cavity, resulting in steric repulsion and weak binding. |

Hierarchical Supramolecular Architectures Involving Hexalactam Units

Hierarchical self-assembly is a sophisticated strategy where pre-formed, well-defined supramolecular structures act as building blocks (or "tectons") for the next level of organization. nih.gov This process mimics complex biological systems, like proteins and cell membranes, to create larger, functional materials from simpler components. acs.org

In the context of a this compound system, the individual cages formed through coordination-driven self-assembly can be considered the primary structures. These cages can then assemble into larger superstructures through weaker, secondary interactions. pku.edu.cn The driving forces for this hierarchical assembly could include:

π-π Stacking: If the hexalactam backbone includes aromatic rings, these can stack on top of each other, leading to the formation of columnar or layered structures.

Hydrogen Bonding: Inter-cage hydrogen bonds can link the discrete units into one-, two-, or three-dimensional networks.

Hydrophobic Interactions: If the exterior of the cages is decorated with non-polar alkyl chains, they will aggregate in aqueous solution to minimize their contact with water, potentially forming vesicles or micelles. acs.org

By carefully designing the hexalactam ligand—for example, by attaching specific functional groups to its exterior—it is possible to program the hierarchical assembly process. This approach allows for the bottom-up construction of complex, responsive soft materials like metallohydrogels or ordered nanostructures from discrete metallosupramolecular building blocks. nih.govrsc.org

Computational and Theoretical Investigations of Hexalactam Lead Systems

Quantum Chemical Calculations for Hexalactam-Lead

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and bonding characteristics of metal complexes. For lead-macrocycle systems, these methods offer insights that are often complementary to experimental data.

Density Functional Theory (DFT) has been widely employed to study the structure and bonding of lead(II) complexes with macrocyclic ligands. mdpi.comnih.gov These calculations are crucial for understanding the electronic interactions between the lead ion and the coordinating atoms of the hexalactam ligand.

In studies of similar lead(II) complexes with amide-appended tetraazamacrocyclic ligands, DFT calculations, often using functionals like B3LYP with basis sets such as LANL2DZ for lead and 6-31G(d,p) for other atoms, have been used to optimize molecular geometries. researchgate.net These calculated geometries show good correlation with crystal structures determined by X-ray diffraction. researchgate.net For a series of lead(II) complexes with different macrocyclic ligands, DFT has been used to assess their structures and bonding characteristics in aqueous solutions, confirming the preference for specific coordination geometries like the twisted square antiprismatic (TSAP) conformation in many cases. mdpi.comnih.gov

A Natural Energy Decomposition Analysis (NEDA) based on DFT can reveal the nature of the bonding. In many lead(II) macrocyclic complexes, the bonding has a strong electrostatic character. nih.gov The total interaction energy is dominated by the electrical interaction, which can constitute between 59% and 78% of the total bonding energy, depending on the charge of the ligand. mdpi.com The covalent contribution, primarily from charge transfer (CT) interactions, is also significant and can vary depending on the nature of the donor atoms. mdpi.comnih.gov For instance, carboxylate oxygen and aromatic nitrogen donors have been shown to be particularly effective for charge transfer. nih.gov

Time-dependent DFT (TD-DFT) calculations are also utilized to simulate UV-Vis spectra, helping to interpret experimental spectroscopic data. For some lead(II) complexes, TD-DFT has indicated that the lowest energy absorption band is mainly due to the 6s → 6p transition within the lead(II) ion. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Lead(II) Macrocyclic Complexes

| Component | Functional/Basis Set | Application | Reference |

| Functional | B3LYP | Geometry Optimization, Electronic Structure | researchgate.net |

| M06-2X | Reaction Mechanisms, Stereochemistry | nih.gov | |

| Basis Set (Lead) | LANL2DZ | Effective Core Potential for Heavy Atom | researchgate.net |

| Basis Set (Ligand) | 6-31G(d,p) | Pople-style basis set for lighter atoms | researchgate.net |

While DFT is more common for larger systems, ab initio molecular orbital calculations provide a high level of theory for understanding bonding and electronic properties. Though specific applications to "this compound" are not documented, these methods are foundational to the development of computational chemistry for heavy elements. They can provide benchmark data for validating DFT results and offer a detailed analysis of electron correlation effects, which can be important in lead complexes. For instance, understanding the stereochemically active 6s² lone pair on the Pb(II) ion often benefits from high-level theoretical treatment. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis of this compound Complexes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible macrocyclic complexes in different environments. For lead complexes with crown ethers, which are structurally related to lactam macrocycles, MD simulations have been used to study their dynamic behavior and conformational changes. nih.gov

Computational Modeling of Host-Guest Interactions and Binding Affinities

Computational methods are instrumental in quantifying the strength of interaction between a host macrocycle and a guest ion like lead(II). The stability of lead(II) complexes with macrocyclic ligands has been investigated through techniques like spectrophotometric titrations, which provide experimental binding constants (log K). nih.govacs.org

Computational models can complement these experiments by calculating the free energy of complexation. For lead(II) complexes with derivatives of 4,13-diaza-18-crown-6, the stability constants were determined to be high, indicating strong binding. nih.govacs.org Theoretical calculations can dissect the binding energy into various components, such as electrostatic interactions, van der Waals forces, and charge transfer, providing a deeper understanding of the factors driving complex formation. mdpi.comnih.gov In natural systems, the binding affinity of lead to proteins is often significantly higher than that of the native metal ions, such as Ca(II). nih.gov Computational modeling can help to explain these differences in affinity by analyzing the specific coordination environment and electronic interactions. nih.gov

Table 2: Experimentally Determined Stability Constants for Lead(II) with Macrocyclic Ligands in Acetonitrile

| Ligand | log K | Reference |

| N,N'-bis(2-aminobenzyl)-4,13-diaza-18-crown-6 (L²) | 7.7(5) | nih.govacs.org |

| Deprotonated N,N'-bis[(2-salicylaldimino)benzyl]-4,13-diaza-18-crown-6 ((L³-2H)²⁻) | 7.2(3) | nih.govacs.org |

Crystallographic Structure Prediction and Crystal Packing Analysis via Computational Methods

While experimental X-ray diffraction provides definitive solid-state structures, computational methods can be used to predict these structures and analyze the forces governing crystal packing. rsc.org For lead(II) complexes with various macrocyclic ligands, DFT calculations have successfully predicted molecular geometries that are in good agreement with those determined from single-crystal X-ray diffraction. researchgate.net

Theoretical Insights into Reaction Mechanisms and Bond-Formation Kinetics

Theoretical calculations provide valuable insights into the mechanisms of reactions involving lead complexes. This can include the kinetics of ligand exchange, the mechanism of complex formation, and the catalytic activity of the complex. rsc.org

For example, DFT studies on the cycloisomerization of macrocycles have elucidated the role of transition metal catalysts in directing the reaction pathway and stereochemistry. nih.gov Similar approaches could be applied to understand the synthesis of this compound complexes and any subsequent reactions they might undergo. In the context of metal-ion sensing or transport, theoretical models can shed light on the kinetics of lead(II) binding and release. Studies on the metal binding to the CadC protein, for instance, have shown that the initial binding of Pb(II) is a rapid, bimolecular process, followed by a slower isomerization step. nih.gov Computational modeling can help to map out the energy landscape of such processes, identifying transition states and intermediates, which is crucial for understanding the kinetics of bond formation and dissociation.

Advanced Research Directions and Future Perspectives for Hexalactam Lead

Development of Hexalactam-Lead as Precursors for Advanced Materials with Tailored Properties

There is no available research describing the use of a "this compound" compound as a precursor for advanced materials. The development of materials from lead-based precursors typically involves well-characterized compounds like lead carboxylates or lead halides, which can be used to synthesize materials such as perovskites or coordination polymers. researchgate.net Without a defined structure or synthesis for "this compound," its potential as a material precursor remains entirely speculative.

Exploration of Tunable Properties through Systematic Chemical Modifications of the Hexalactam Ligand

The exploration of a compound's properties through ligand modification is a fundamental concept in chemistry. For lead complexes, modifying the ligand can influence the resulting structure's stability, solubility, and electronic properties. mdpi.com However, since "hexalactam" is not a known ligand, there are no studies on its modification or the resulting effects on a lead complex. Research on related systems shows that modifying factors like pendant arms on macrocyclic ligands can significantly alter the properties of their metal complexes. mdpi.com

Integration of this compound Complexes in Functional Supramolecular Devices and Systems

Supramolecular chemistry involves the assembly of molecules into larger, functional systems. Metal-coordination complexes, including those based on lead(II), are used to build such assemblies due to the directional nature of coordination bonds. researchgate.netnih.govnih.gov These can form structures like metallacages or extended coordination polymers. nih.govnih.gov While the concept of integrating lead complexes into functional devices is valid, there is no data on any system specifically involving a "this compound" complex.

Computational Design and Predictive Modeling for Novel this compound Architectures

Computational chemistry, including methods like Density Functional Theory (DFT) and molecular dynamics, is a powerful tool for predicting the structures and properties of novel chemical entities. frontiersin.orgmdpi.com These methods are used to design new ligands and predict their binding affinities with metal ions, guiding synthetic efforts. mdpi.comnih.gov A computational study could theoretically model a hypothetical "this compound" structure. However, without any experimental basis or established parameters for a "hexalactam" ligand, such a study would be purely theoretical and not based on a known compound.

Table of Mentioned Compounds

Q & A

Q. What are the established protocols for synthesizing Hexalactam-lead, and how can researchers validate purity and structural integrity?

To synthesize this compound, follow peer-reviewed protocols that specify stoichiometric ratios, reaction conditions (e.g., temperature, solvent systems), and purification methods (e.g., recrystallization or chromatography). Validate purity using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Structural integrity should be confirmed via X-ray crystallography or Fourier-transform infrared spectroscopy (FTIR). Ensure reproducibility by documenting deviations and troubleshooting steps, as emphasized in lab report guidelines .

Q. How should researchers design experiments to assess this compound’s thermodynamic stability under varying conditions?

Use differential scanning calorimetry (DSC) to measure phase transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Include control experiments (e.g., inert vs. oxidative atmospheres) and replicate trials to account for instrumental variability. Statistical analysis of variance (ANOVA) can identify significant stability differences across conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s coordination geometry?

Pair UV-Vis spectroscopy with computational modeling (e.g., density functional theory) to correlate absorption bands with electronic transitions. For geometric confirmation, employ extended X-ray absorption fine structure (EXAFS) spectroscopy. Cross-validate results with crystallographic data to resolve ambiguities .

Q. How can researchers mitigate bias when evaluating this compound’s in vitro toxicity?

Implement blinded cell culture studies with randomized sample allocation. Use multiple cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal impact) and standardized viability assays (e.g., MTT or ATP luminescence). Include positive/negative controls and report confidence intervals for dose-response curves .

Advanced Research Questions

Q. How do discrepancies in reported catalytic activity of this compound across studies arise, and how can they be resolved?

Discrepancies may stem from variations in catalyst loading, solvent polarity, or substrate specificity. Conduct meta-analyses of published kinetic data to identify confounding variables. Reproduce key experiments under standardized conditions and apply multivariate regression to isolate influential factors .

Q. What strategies are recommended for reconciling contradictory computational and experimental bond-length data in this compound complexes?

Compare computational methods (e.g., basis sets in DFT) with experimental techniques like single-crystal XRD. Assess systematic errors (e.g., crystal packing effects) and use Bayesian statistics to quantify uncertainty. Publish raw datasets to enable community validation .

Q. How can researchers optimize this compound’s enantioselectivity in asymmetric catalysis?

Screen chiral ligands via high-throughput experimentation (HTE) and analyze enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD). Apply machine learning to predict ligand-substrate interactions and iteratively refine reaction parameters .

Q. What methodologies are suitable for probing the mechanistic role of this compound in multi-step organic transformations?

Use isotopic labeling (e.g., ^13C or ^2H) with in situ NMR or mass spectrometry to track intermediates. Kinetic isotope effects (KIE) and Eyring plot analysis can distinguish rate-determining steps. Collaborate with computational chemists to map potential energy surfaces .

Methodological Guidance

Q. How should researchers document this compound’s synthetic procedures to ensure reproducibility?

Adhere to the "Materials and Methods" structure: list reagent grades (e.g., ACS-certified solvents), specify equipment calibration details, and provide step-by-step protocols with hazard annotations. Share raw spectral data in supplementary materials .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent biological effects?

Use nonlinear regression (e.g., sigmoidal curve fitting) for IC50 determination. Apply the Benjamini-Hochberg procedure to correct for false discovery rates in high-throughput screens. Report effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How can researchers ethically address literature gaps in this compound’s environmental persistence studies?

Conduct systematic reviews using PRISMA guidelines to identify understudied endpoints (e.g., soil adsorption coefficients). Propose collaborative interdisciplinary studies and transparently disclose funding sources to avoid conflicts of interest .

Data Contradiction & Validation

Q. What steps should be taken when peer-reviewed studies conflict regarding this compound’s redox behavior?

Replicate experiments using identical electrochemical setups (e.g., three-electrode cells with Ag/AgCl reference). Compare cyclic voltammetry (CV) profiles under controlled oxygen levels. Publish negative results to reduce publication bias .

Q. How can researchers validate this compound’s purported antimicrobial activity against resistant strains?

Perform time-kill assays with clinical isolates and include standard antibiotics as comparators. Use genomics (e.g., RNA-seq) to identify resistance mechanisms. Share strains via biorepositories to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.